molecular formula C27H43NO2 B12416197 Delavinone

Delavinone

Cat. No.: B12416197
M. Wt: 413.6 g/mol
InChI Key: MWBJDDYEYGDWCZ-ATGPSCQOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Delavinone can be isolated from the methanol extract of Fritillaria species using modern chromatographic techniques The isolation process involves several steps, including extraction, purification, and identification

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Fritillaria bulbs. The process includes harvesting the bulbs, drying, and extracting the active compounds using solvents like methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Delavinone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and applications.

Mechanism of Action

The mechanism of action of delavinone involves its interaction with various molecular targets and pathways. It is known to exert its effects by modulating specific enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but this compound is believed to influence pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Delavinone is structurally similar to other steroidal alkaloids, including:

  • Imperialine
  • Verticine
  • Verticinone
  • Peimisine
  • Yibeinoside A
  • Delavine
  • Ebeidinone

Uniqueness

What sets this compound apart from these similar compounds is its unique pharmacological profile and specific biological activities. While many of these compounds share similar structural features, this compound’s distinct effects on certain molecular targets make it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C27H43NO2

Molecular Weight

413.6 g/mol

IUPAC Name

(1R,2S,6S,9S,10R,11R,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

InChI

InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21-,22+,23-,24+,25-,27+/m0/s1

InChI Key

MWBJDDYEYGDWCZ-ATGPSCQOSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C

Origin of Product

United States

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